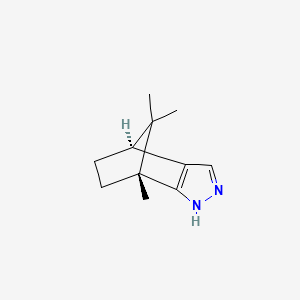

(4S,7R)-4,7-Methano-1H-indazole

Description

Significance of Bridged Polycyclic Nitrogen Heterocycles in Chemical Research

Bridged polycyclic nitrogen heterocycles are a fascinating and vital class of organic compounds that have garnered significant attention in chemical research. These molecules are characterized by a three-dimensional structure where two rings share two non-adjacent atoms, known as bridgehead atoms, with one or more of these bridges containing a nitrogen atom. This unique architecture imparts a high degree of rigidity and specific stereochemical properties to the molecule.

The significance of these structures lies in their prevalence in natural products and their wide-ranging applications in medicinal chemistry and materials science. rsc.orgrsc.org The fixed spatial arrangement of substituents on the bridged framework allows for precise control over the molecule's interaction with biological targets, making them valuable scaffolds in drug discovery. rsc.orgresearchgate.net Furthermore, the inherent strain and electronic properties of bridged systems can lead to novel reactivity and applications in catalysis and polymer chemistry. bit.edu.cn Researchers are continually exploring new synthetic methodologies, such as transition metal-catalyzed C-H activation, to efficiently construct these complex architectures. rsc.orgresearchgate.net

Overview of the Indazole Core in Academic Inquiry

The indazole core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged scaffold" in medicinal chemistry. researchgate.net This means that the indazole motif is frequently found in compounds exhibiting a wide array of biological activities. researchgate.netnih.govpnrjournal.com The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of its pharmacological properties. nih.gov

Indazole derivatives have been investigated for their potential as anti-inflammatory, antibacterial, and anticancer agents. researchgate.netnih.gov Notably, several FDA-approved drugs, such as axitinib (B1684631) and pazopanib, feature the indazole core and are used in cancer therapy. nih.gov The ability of the indazole nucleus to act as a bioisostere for other aromatic systems, coupled with its capacity to engage in various non-covalent interactions, contributes to its prominence in the design of new therapeutic agents. pnrjournal.com Academic inquiry continues to focus on the development of novel synthetic routes to access diverse indazole derivatives and to explore their full therapeutic potential. organic-chemistry.orgresearchgate.net

Structural Peculiarities and Stereochemical Aspects of (4S,7R)-4,7-Methano-1H-indazole

This compound is a specific stereoisomer of a bridged indazole. The "(4S,7R)" designation in its name refers to the specific spatial arrangement of the atoms at the chiral centers, which are the bridgehead carbons. The "4,7-methano" part of the name indicates the presence of a methylene (B1212753) (-CH2-) bridge connecting carbons 4 and 7 of the indazole core. This bridge locks the molecule into a rigid, bicyclo[2.2.1]heptane-like framework, also known as a norbornane (B1196662) system.

The key structural peculiarity of this molecule is the fusion of the planar, aromatic indazole system with the strained, three-dimensional methano bridge. This fusion results in a molecule with a well-defined and rigid shape. The stereochemistry is crucial, as the (4S,7R) configuration dictates the absolute conformation of the molecule, which in turn governs its interactions with other chiral molecules, such as biological receptors.

Below is a table summarizing the key structural and stereochemical features:

| Feature | Description |

| Core Structure | Indazole (benzene ring fused to a pyrazole ring) |

| Bridge | Methylene bridge between carbons 4 and 7 |

| Overall Framework | 4,7-Methano-1H-indazole |

| Stereochemistry | (4S,7R) configuration at the bridgehead carbons |

| Conformation | Rigid, bicyclic structure |

Historical Context and Early Research on the this compound System

Early research into methano-bridged indazole systems, including the (4S,7R) stereoisomer, was driven by the desire to explore the impact of conformational rigidity on the pharmacological properties of indazole derivatives. A notable early study in this area was published in 1979 by Nagai et al. nih.gov This research focused on the synthesis and pharmacological evaluation of various (4S,7R)-4,7-methano-1H(or 2H)-indazoles and their corresponding indazolium compounds. nih.gov

The synthesis in this early work often started from readily available chiral precursors derived from camphor (B46023), which provided the necessary stereochemical control to obtain the desired (4S,7R) configuration. The researchers investigated the chemical reactivity of these novel bridged indazoles and subjected them to a range of pharmacological tests. nih.gov These initial studies laid the groundwork for understanding the structure-activity relationships of this specific class of conformationally constrained indazole derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65529-87-5 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

(1R,7S)-1,10,10-trimethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene |

InChI |

InChI=1S/C11H16N2/c1-10(2)8-4-5-11(10,3)9-7(8)6-12-13-9/h6,8H,4-5H2,1-3H3,(H,12,13)/t8-,11+/m1/s1 |

InChI Key |

IQTIQGVRWRCLOK-KCJUWKMLSA-N |

SMILES |

CC1(C2CCC1(C3=C2C=NN3)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C3=C2NN=C3 |

Canonical SMILES |

CC1(C2CCC1(C3=C2C=NN3)C)C |

Other CAS No. |

72345-25-6 |

Synonyms |

(4S,7R)-4,7-methano-2H-indazole 4,7-M(2H)IDZ 7,8,8-trimethyl-4,7-methano-2H-indazole |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 4s,7r 4,7 Methano 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including the (4S,7R)-4,7-methano-1H-indazole framework. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. Different NMR techniques, focusing on various nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N, offer complementary information, leading to a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy is a fundamental tool for determining the structure of this compound derivatives. The chemical shifts, coupling constants, and multiplicities of the proton signals provide a wealth of information about the molecular framework. In substituted indazoles, the signals of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. For instance, in various 1H-indazole derivatives, the proton at position 3 (H3) typically appears as a singlet, while the protons on the carbocyclic ring (H4, H5, H6, H7) exhibit characteristic splitting patterns based on their coupling with adjacent protons. nih.govresearchgate.net The NH proton of the indazole ring often appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange experiments. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution, and electronic environment. In N-substituted indazoles, the chemical shifts of the carbon atoms in the pyrazole (B372694) and benzene rings are distinct and can be used to differentiate between isomers. nih.gov For example, the chemical shift of C3 is a useful indicator of the substitution position on the nitrogen atom. nih.gov

For various substituted 1H-indazoles, the carbon signals of the indazole core have been extensively studied. rsc.orgresearchgate.netresearchgate.net The chemical shifts of the carbons in the methano-bridge would be expected in the aliphatic region of the spectrum, with their precise locations influenced by the stereochemistry and any substituents present. The quaternery carbons of the bridgehead and any methyl groups would also give rise to characteristic signals. The table below presents typical ¹³C NMR chemical shift ranges for substituted 1H-indazoles, which can serve as a reference for the analysis of this compound derivatives.

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| C3 | 133 - 147 |

| C3a | 120 - 127 |

| C4 | 109 - 125 |

| C5 | 120 - 129 |

| C6 | 120 - 128 |

| C7 | 110 - 124 |

| C7a | 140 - 142 |

Note: The chemical shift ranges are based on data from various substituted 1H-indazoles and may vary depending on the specific substituents and solvent used. nih.govrsc.orgresearchgate.net

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing derivatives of this compound. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for structural and conformational analysis. wikipedia.orgbiophysics.orgtitech.ac.jp

In a study of N-CHF₂ derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole, the two fluorine atoms of the difluoromethyl group were found to be diastereotopic due to the presence of the chiral campho[2,3-c]pyrazole framework. nih.gov This resulted in two distinct signals in the ¹⁹F NMR spectrum for each isomer, with observable ²J(¹⁹F-¹⁹F) and ²J(¹⁹F-¹H) coupling constants. nih.gov The significant difference in the chemical shifts of the diastereotopic fluorine atoms highlights the sensitivity of ¹⁹F NMR to the stereochemical environment.

The experimental ¹⁹F NMR data for (4S,7R)-1-(difluoromethyl)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole (a derivative of the target compound) are presented in the table below.

| Compound | Fluorine Signal 1 (ppm) | Fluorine Signal 2 (ppm) | ²J(¹⁹F-¹⁹F) (Hz) | ²J(¹⁹F-¹H) (Hz) |

|---|---|---|---|---|

| (4S,7R)-1-(Difluoromethyl)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole | -90.80 (dd) | -92.05 (dd) | 225.4 - 225.5 | 60.7 - 61.3 |

Data obtained in CDCl₃ at 300 K. nih.gov

These findings demonstrate the utility of ¹⁹F NMR in stereochemical assignments and for probing the local electronic environment in fluorinated this compound derivatives.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy are powerful tools for investigating the tautomerism and isomerism in indazole derivatives. researchgate.netacs.orgnih.govrsc.org The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including their bonding and protonation state. This makes ¹⁵N NMR, in particular, an excellent method for distinguishing between the 1H- and 2H-tautomers of indazoles. researchgate.net

The ¹⁵N chemical shifts of the N1 and N2 atoms are significantly different in 1-substituted and 2-substituted indazoles. nih.gov This difference allows for the unambiguous assignment of the substitution position. In studies of nitro-substituted indazoles, ¹⁵N NMR, in conjunction with computational methods, has been instrumental in determining the predominant tautomeric form in solution. nih.gov While ¹⁴N NMR is less commonly used due to the quadrupolar nature of the ¹⁴N nucleus leading to broad signals, it can still provide useful information in certain cases. The application of these techniques to this compound would allow for the definitive determination of its tautomeric state in different solvents and in the solid state.

Solid-state NMR (SSNMR) spectroscopy provides valuable insights into the structure, conformation, and crystal packing of this compound derivatives in their solid form. nih.govvub.be By analyzing the chemical shifts and other NMR parameters in the solid state, it is possible to determine the conformation of the molecule and to identify intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

In a study of perfluorinated 1H-indazoles, solid-state NMR was used in combination with X-ray crystallography and vibrational spectroscopy to characterize the supramolecular organization of these compounds. nih.gov The study revealed that these achiral molecules can form chiral supramolecular structures through spontaneous resolution. nih.gov For this compound derivatives, which are inherently chiral, SSNMR could be employed to study the packing of enantiomerically pure samples or racemates, providing information on intermolecular interactions and the presence of any polymorphism. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) are common SSNMR techniques that would be particularly useful for characterizing the carbon and nitrogen environments in the solid state. nih.gov

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for the molecular identification and structural elucidation of this compound derivatives. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. nih.govresearchgate.netmiamioh.edu

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for the analysis of indazole derivatives. Under EI, indazole-type compounds typically exhibit characteristic fragmentation patterns, often involving the cleavage of substituents from the indazole core. researchgate.net For synthetic cannabinoids with an indazole structure, common fragmentation pathways include the loss of side chains attached to the nitrogen or carbon atoms of the indazole ring. researchgate.net

For this compound, the molecular ion peak would confirm its molecular formula. The fragmentation pattern would likely involve cleavages within the bicyclic methano-bridge system and the indazole ring. The rigid nature of the methano-bridge could lead to specific retro-Diels-Alder fragmentations. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the molecular structure. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state structure of crystalline compounds. For complex chiral molecules like the derivatives of this compound, this technique provides unequivocal proof of their three-dimensional arrangement and intermolecular interactions in the crystalline lattice.

A detailed crystallographic study has been conducted on a closely related and well-characterized derivative, (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H(2H)-indazole, also known as (4S,7R)-Campho[2,3-c]pyrazole. The analysis revealed that this compound crystallizes in a monoclinic system with the space group P2₁, a non-centrosymmetric space group which is indicative of a chiral molecule. scispace.com

The asymmetric unit of the crystal structure was found to contain six independent molecules, which associate into two trimers through nearly linear N—H···N hydrogen bonds. scispace.com This self-assembly into higher-order structures is a key feature of the solid-state arrangement of this class of compounds. The precise atomic coordinates obtained from X-ray diffraction allow for the unambiguous assignment of the (4S,7R) absolute configuration, which originates from the parent camphor (B46023) molecule.

Below is a summary of the crystallographic data for (4S,7R)-Campho[2,3-c]pyrazole. scispace.com

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 13.4077 (3) |

| b (Å) | 12.6064 (3) |

| c (Å) | 19.0523 (6) |

| β (°) | 98.392 (2) |

| Volume (ų) | 3185.6 (2) |

| Z | 12 |

| Calculated Density (g/cm³) | 1.102 |

| Temperature (K) | 295 |

Vibrational Circular Dichroism (VCD) and Chiral Self-Assembly Studies of (4S,7R)-Campho[2,3-c]pyrazole

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly sensitive to the absolute configuration and conformational details of molecules in solution and the solid state.

For derivatives of this compound, VCD serves as a crucial tool for confirming the absolute stereochemistry in the absence of a single crystal suitable for X-ray crystallography or for studying the molecule's behavior in solution. The VCD spectrum of a chiral molecule is a unique fingerprint of its stereostructure. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be confidently assigned.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method is essential for verifying the empirical formula of a newly synthesized compound and assessing its purity. For any derivative of this compound, elemental analysis provides the primary confirmation that the correct elemental composition has been achieved.

While specific experimental data for this compound or its direct derivatives were not available in the surveyed literature, the theoretical elemental composition can be calculated from the molecular formula. For the closely related (4S,7R)-Campho[2,3-c]pyrazole (C₁₁H₁₆N₂), the expected elemental composition is as follows:

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 74.95 |

| Hydrogen (H) | 9.15 |

| Nitrogen (N) | 15.90 |

In a typical research setting, the experimentally determined percentages for C, H, and N would be expected to be within ±0.4% of these theoretical values to confirm the compound's purity and empirical formula.

Computational and Theoretical Investigations of 4s,7r 4,7 Methano 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For (4S,7R)-4,7-Methano-1H-indazole, these methods elucidate its electronic structure, spectroscopic properties, and behavior in different environments.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and energetic properties of indazole derivatives due to its balance of computational cost and accuracy. nih.gov The B3LYP hybrid functional, often paired with basis sets like 6-311++G(d,p), is commonly employed to perform geometry optimization and frequency analysis. nih.govd-nb.info These calculations confirm that optimized structures correspond to energy minima on the potential energy surface. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov Molecules with smaller energy gaps are generally more reactive. nih.gov DFT studies on various indazole derivatives have been used to calculate these frontier orbital energies and other reactivity descriptors, such as chemical potential. nih.govdoi.org While specific values for this compound are not widely published, the methodology is well-established for providing these fundamental electronic parameters.

Table 1: Illustrative Global Reactivity Descriptors from DFT Calculations for Indazole Analogs Note: This table presents typical parameters obtained from DFT calculations on indazole systems and is for illustrative purposes. Specific values for this compound would require dedicated computational studies.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability nih.gov |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons doi.org |

| Electronegativity | χ | -μ | Power to attract electrons doi.org |

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting NMR shielding tensors and, consequently, chemical shifts. imist.magaussian.comnih.gov This method is frequently used in conjunction with DFT, with the B3LYP functional and basis sets such as 6-311++G(d,p) being standard choices for accurate calculations of both ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net

The GIAO method calculates the absolute isotropic shielding values (σ) for each nucleus. d-nb.info To compare these theoretical values with experimental data, which are measured relative to a standard like tetramethylsilane (B1202638) (TMS), empirical linear scaling equations are often applied. d-nb.info For example, equations of the form δ_calc = aσ_calc + b are derived by correlating calculated shieldings with experimental shifts for a set of known molecules. researchgate.net This approach has demonstrated excellent predictive power for a wide range of organic molecules, including heterocyclic systems like indazoles and their analogs. imist.marsc.org The accuracy of GIAO calculations makes it an invaluable tool for structure verification and assignment of complex NMR spectra. mdpi.com

Table 2: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for Parent 1H-Indazole Note: This table illustrates the typical accuracy of the GIAO method for the core indazole structure. Data is based on published studies of 1H-indazole and its simple derivatives.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G(d,p)) | Difference (Δδ) |

|---|---|---|---|

| C3 | 134.5 | 135.1 | +0.6 |

| C3a | 122.0 | 122.5 | +0.5 |

| C4 | 120.8 | 121.2 | +0.4 |

| C5 | 126.5 | 126.9 | +0.4 |

| C6 | 120.9 | 121.3 | +0.4 |

| C7 | 110.1 | 110.6 | +0.5 |

| C7a | 141.2 | 141.8 | +0.6 |

To accurately model chemical phenomena in solution, it is crucial to account for the influence of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. orientjchem.orgmdpi.com This approach allows for the calculation of molecular properties in different solvent environments without the high computational cost of explicitly modeling individual solvent molecules. nih.govsid.ir

PCM calculations are particularly important for studying tautomeric equilibria, as the relative stability of tautomers can be significantly influenced by solvent polarity. orientjchem.orgmdpi.com The model calculates the electrostatic interaction between the solute and the solvent, providing a more realistic prediction of energies and properties in solution. sid.ir Studies on related heterocyclic systems have shown that polar solvents tend to stabilize more polar tautomers, which can shift the equilibrium compared to the gas phase. orientjchem.orgresearchgate.net For this compound, PCM would be essential for accurately predicting its tautomeric preferences and electronic properties in various solvents.

Conformational Analysis and Energy Minima of this compound Derivatives

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of molecules, which in turn dictates their biological activity and physical properties. For the this compound core, the methano-bridge introduces significant rigidity. This bicyclic system locks the molecule into a well-defined conformation, severely restricting the rotational freedom that would be present in a non-bridged analogue.

Therefore, conformational analysis for this specific scaffold primarily concerns the orientation of substituents attached to the indazole ring or the bridged framework. nih.gov Computational methods, particularly DFT, can be employed to explore the potential energy surface associated with the rotation of these substituent groups. researchgate.net By calculating the energy for different rotamers, researchers can identify the global and local energy minima, which correspond to the most stable conformations of the derivative. This information is vital for structure-based drug design, where the precise orientation of functional groups is key to molecular recognition and binding. nih.govnih.gov

Tautomerism and Proton Transfer Equilibria in Indazole Systems

The indazole ring system exhibits annular tautomerism, a form of prototropic tautomerism where a proton can reside on either of the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov This results in an equilibrium between the 1H-indazole and 2H-indazole forms. nih.gov For the parent indazole molecule and its simple derivatives, computational and experimental studies consistently show that the 1H-tautomer is the more thermodynamically stable form. nih.govbeilstein-journals.org

Quantum chemical calculations have quantified this energy difference. For instance, calculations at the MP2/6-31G** level indicate the 1H-tautomer of indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov Similar results have been obtained with other methods, confirming the preference for the 1H form. nih.gov The energy barrier for the direct intramolecular proton transfer is high, but the process can be facilitated by solvent molecules in solution. mdpi.com The bicyclic scaffold of this compound is not expected to fundamentally alter this equilibrium, with the 1H-tautomer remaining the predominant species.

Table 3: Calculated Relative Stability of 1H- and 2H-Indazole Tautomers

| Tautomer | Computational Method | Phase | Relative Energy (ΔE, kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| 1H-Indazole | MP2/6-31G | Gas | 0.0 (Reference) | nih.gov |

| 2H-Indazole | MP2/6-31G | Gas | +15.0 | nih.gov |

| 1H-Indazole | Other DFT methods | Gas | 0.0 (Reference) | nih.gov |

| 2H-Indazole | Other DFT methods | Gas | +14.5 | nih.gov |

| 1H-Indazole | Other DFT methods | Water (PCM) | 0.0 (Reference) | nih.gov |

| 2H-Indazole | Other DFT methods | Water (PCM) | +15.9 | nih.gov |

Aromaticity Studies of the Indazole Moiety within the Bridged Scaffold

The indazole core is an aromatic heterocycle, resulting from the fusion of a benzene (B151609) ring and a pyrazole ring. This aromaticity is a key contributor to its chemical stability and electronic properties. nih.gov The system contains 10 π-electrons, satisfying Hückel's rule for aromaticity. The 1H-tautomer, in particular, maintains a benzenoid structure, which is generally more stable than the quinonoid structure of the 2H-tautomer. researchgate.net

The fusion of the 4,7-methano bridge to the indazole core creates a strained bicyclic system, but it does not fundamentally disrupt the aromaticity of the indazole moiety itself. The π-electron system of the benzene and pyrazole rings remains intact. Theoretical methods can be used to quantify the aromaticity, for example, through the calculation of Nucleus-Independent Chemical Shifts (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring system; large negative values are indicative of aromatic character. While specific NICS studies on this compound are not prominent in the literature, such calculations on the parent indazole confirm the aromatic nature of both the six-membered and five-membered rings. This inherent aromaticity is a defining feature that governs the reactivity and spectroscopic properties of the entire molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that provide insight into the behavior of molecules at an atomic level. For indazole derivatives, these techniques are crucial for understanding their interactions with biological targets and for the rational design of new therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for identifying and optimizing potential drug candidates by simulating their interaction with a biological target.

Studies on various indazole derivatives have successfully employed molecular docking to elucidate their binding modes and affinities for a range of protein targets. For instance, docking studies have shown that substituted indazole derivatives can act as effective therapeutic agents against the breast cancer aromatase enzyme. In one such study, compound 5f demonstrated a high binding affinity of -8.0 kcal/mol, forming key hydrogen bond interactions with the NH1 and NH2 atoms of the residue Arg115. Similarly, compounds 5g and 5n showed binding energies of -7.7 kcal/mol.

In another context, novel 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW). nih.govrsc.org The analysis identified compounds 8v , 8w , and 8y as having the highest binding energies, indicating strong potential for inhibition. nih.govrsc.org These interactions involved hydrogen bonding and alkyl interactions with residues such as ASP784, LYS655, and ILE675. nih.gov Furthermore, computational investigations of 1H-indazole analogs as anti-inflammatory agents targeting the Cyclooxygenase-2 (COX-2) enzyme (PDB: 3NT1) revealed significant binding energies for derivatives containing difluorophenyl (9.11 kcal/mol), para-toluene (8.80 kcal/mol), and 4-methoxyphenyl (B3050149) (8.46 kcal/mol) groups. researchgate.netscispace.com

These examples highlight how molecular docking provides critical data on the specific interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective indazole-based inhibitors.

| Indazole Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| Compound 5f | Aromatase | -8.0 | Arg115 | Anti-Breast Cancer |

| Compound 8v | Renal Cancer Protein (6FEW) | -11.77 | ASP784, LYS655, ILE675 | Anti-Renal Cancer nih.gov |

| Compound 8w | Renal Cancer Protein (6FEW) | -11.64 | ASP784, LYS655, MET699 | Anti-Renal Cancer nih.gov |

| Compound 8y | Renal Cancer Protein (6FEW) | -11.52 | GLU672, MET676 | Anti-Renal Cancer nih.gov |

| Difluorophenyl Indazole Analog | COX-2 (3NT1) | 9.11 | Not Specified | Anti-inflammatory researchgate.netscispace.com |

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net VS can be broadly categorized into structure-based and ligand-based approaches.

A prominent strategy in the design of novel indazole derivatives is fragment-based virtual screening. nih.govresearchgate.net This approach involves screening libraries of molecular fragments to identify those that bind to the target. These "hits" can then be grown or linked together to produce a lead compound with higher affinity. This methodology, combined with bioisosterism strategies, has been successfully used to design novel indazole derivatives as potent Histone Deacetylase (HDAC) inhibitors. nih.govresearchgate.net This process led to the identification of compounds 15k and 15m , which showed excellent inhibitory activities against HDAC1, HDAC2, and HDAC8, with IC50 values in the low nanomolar range. nih.gov

Another application of virtual screening is the exploration of large chemical databases, such as the PubChem library, to find new inhibitors for specific targets like VEGFR-2, a key protein in angiogenesis. benthamdirect.com Using the FDA-approved indazole-containing drug Axitinib (B1684631) as a template, researchers can screen for molecules with similar pharmacophoric features but novel scaffolds. benthamdirect.com This process filters molecules based on criteria like the Lipinski rule of five before performing molecular docking to predict binding affinity, ultimately leading to the design of new potential anti-cancer agents. benthamdirect.com

Computational methods have advanced to the point where they can predict the biological activity of compounds with increasing accuracy, significantly aiding in the drug discovery process. elsevierpure.commahidol.ac.th These approaches extend beyond simple docking to encompass a range of techniques that model the complex relationship between a molecule's structure and its biological function.

One of the foundational methods is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov 3D-QSAR studies on indazole derivatives, for example, have been used to correlate the structural features of these molecules with their inhibitory activity against targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov By generating steric and electrostatic maps, 3D-QSAR provides a structural framework that helps explain the variability in compound activity and guides the design of new, more potent inhibitors. nih.gov

Density Functional Theory (DFT) is another powerful quantum mechanical method used to predict molecular properties. nih.govrsc.org By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT provides insights into a molecule's electronic properties and chemical reactivity. nih.gov For a series of 3-carboxamide indazole derivatives, DFT calculations revealed that compounds 8a , 8c , and 8s had the most substantial HOMO-LUMO energy gaps, which is often an indicator of higher stability. nih.govrsc.org

Furthermore, online tools and platforms can be used for activity prediction. The Swiss Target Prediction tool, for example, was used to predict potential targets for an indazole derivative (2f ), pointing towards tyrosine kinases. nih.gov While experimental follow-up is always necessary, these in silico predictions are invaluable for prioritizing compounds and formulating hypotheses about their mechanism of action. nih.gov

| Computational Approach | Information Predicted | Application for Indazole Derivatives |

|---|---|---|

| Molecular Docking | Binding affinity, orientation, and specific ligand-receptor interactions. | Identifying key interactions with targets like aromatase, VEGFR-2, and COX-2. researchgate.netnih.gov |

| Virtual Screening | Identification of potential "hit" molecules from large compound libraries. | Designing novel HDAC inhibitors and discovering new VEGFR-2 inhibitors. nih.govbenthamdirect.com |

| 3D-QSAR | Correlation between 3D molecular properties (steric/electrostatic fields) and biological activity. | Developing models to predict and optimize HIF-1α inhibitory activity. nih.gov |

| DFT Calculations | Electronic properties (HOMO-LUMO gap), chemical reactivity, and molecular electrostatic potential. | Assessing the stability and reactivity of novel 3-carboxamide indazoles. nih.gov |

| Target Prediction Tools | Prediction of potential biological targets for a given small molecule. | Suggesting that tyrosine kinases are potential targets for anticancer indazole derivatives. nih.gov |

Spectroscopic Parameter Prediction and Correlation with Experimental Data for Bridged Indazoles

The unique three-dimensional structure of bridged heterocycles like this compound presents specific challenges and opportunities for spectroscopic analysis. nih.gov Computational chemistry, particularly through quantum mechanics-based calculations, has become an indispensable partner to experimental spectroscopy for characterizing such complex molecules. cuny.edu

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a prominent application of these computational methods. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., at the B3LYP level of theory), is a highly reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). researchgate.netimist.ma Studies on N-benzylindazoles have demonstrated that GIAO calculations can produce theoretical chemical shifts that are in excellent agreement with experimental values after applying robust empirical transformations. researchgate.net This predictive power is crucial for the unambiguous assignment of signals in complex spectra and for confirming the correct structure, especially in cases of regioisomers or tautomers. rsc.org

For bridged systems, computational studies can elucidate reaction mechanisms and confirm product structures. nih.gov DFT calculations can be used to investigate the relationship between molecular structure, reaction mechanisms, and reactivity in processes like the Diels-Alder reaction, which is often used to form bridged carbocyclic and heterocyclic systems. cuny.edu

The correlation between predicted and experimental data is typically established through linear regression analysis. By calculating the NMR shielding constants for a molecule (e.g., using GIAO/DFT) and a reference standard like tetramethylsilane (TMS), theoretical chemical shifts can be derived. imist.ma The comparison of these calculated shifts with experimental data often yields high correlation coefficients (R² values > 0.90), confirming the accuracy of both the computational model and the experimental structure determination. imist.ma This synergy is vital for validating the structures of novel bridged indazoles and understanding how their unique geometry influences their spectroscopic properties.

| Spectroscopic Parameter | Computational Method | Basis Set Example | Typical Correlation with Experiment |

|---|---|---|---|

| ¹³C NMR Chemical Shifts | GIAO/DFT | 6-311G(d,p) | Excellent (R² > 0.90) imist.ma |

| ¹H NMR Chemical Shifts | GIAO/DFT | 6-31G(d,p) | Excellent (R² > 0.90) imist.ma |

| ¹⁵N NMR Chemical Shifts | GIAO/DFT | cc-pVDZ | High accuracy (95% within ±9.56 ppm) rsc.org |

Exploration of Biological Activity and Mechanistic Paradigms for 4s,7r 4,7 Methano 1h Indazole Derivatives

Overview of Indazole Scaffold Bioactivity in Academic Research

The indazole nucleus is a privileged structure in drug discovery, with its derivatives demonstrating a wide array of pharmacological effects. rsc.orgnih.govjapsonline.commdpi.com This versatility stems from the structural similarity of the indazole ring to purine (B94841) bases, allowing for interaction with a multitude of biological targets. pnrjournal.com Academic and industrial research has extensively documented the bioactivity of indazole-containing compounds, which includes:

Anticancer Activity: Numerous indazole derivatives have been investigated as potent anti-cancer agents. rsc.orgmdpi.com They can act through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. rsc.org

Antibacterial and Antifungal Properties: The indazole scaffold has been incorporated into molecules designed to combat microbial infections. nih.gov These compounds have shown efficacy against a range of bacterial and fungal strains. nih.gov

Anti-inflammatory Effects: Certain indazole derivatives exhibit significant anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX). pnrjournal.com

Antiviral and Anti-HIV Activity: The therapeutic potential of indazole derivatives extends to viral infections, including activity against the Human Immunodeficiency Virus (HIV). nih.gov

Antihypertensive Effects: Research has also explored the role of indazole-based compounds in cardiovascular medicine, with some showing promise as antihypertensive agents. nih.gov

The diverse biological profile of the indazole scaffold has solidified its importance in the development of new therapeutic agents for a wide range of diseases. japsonline.comnih.gov

Investigation of Receptor and Enzyme Interactions

The therapeutic effects of indazole derivatives are a direct consequence of their molecular interactions with specific biological macromolecules, such as receptors and enzymes. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective drug candidates.

The indazole moiety can be considered a bioisostere of the adenine (B156593) component of ATP, which allows it to act as a competitive inhibitor for protein kinases. Current time information in Bangalore, IN. The binding of indazole analogs to their biological targets is often characterized by a combination of non-covalent interactions, including:

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site of enzymes or the binding pocket of receptors.

π–π Stacking: The aromatic nature of the indazole ring facilitates π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target protein. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the indazole scaffold can engage in hydrophobic interactions, further stabilizing the ligand-protein complex.

Computational docking studies and X-ray crystallography have been instrumental in elucidating the binding modes of various indazole derivatives. For instance, in silico docking studies of indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) as serotonin (B10506) receptor agonists suggested that a halogen-bonding interaction with a phenylalanine residue in the 5-HT2A receptor's orthosteric pocket could contribute to high potency.

The versatility of the indazole scaffold is highlighted by its successful application in targeting specific enzymes implicated in disease, such as histone deacetylase 6 (HDAC6) and bacterial DNA gyrase.

HDAC6 Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression, and their dysregulation is linked to cancer. HDAC6, a unique cytoplasmic isoform, has emerged as a promising target for cancer therapy. nih.gov Indazole-based compounds have been developed as potent and selective HDAC6 inhibitors. nih.gov For example, compound 5j (a hydroxamic acid-based indazole derivative) was identified as a potent and selective HDAC6 inhibitor with an IC₅₀ of 1.8 ± 0.3 nM. nih.gov To improve pharmacokinetic properties, further modifications led to compound 12 (an ethyl hydrazide-based indazole), which demonstrated significantly improved oral bioavailability. nih.gov

| Compound | Target | IC₅₀ | Key Findings |

| 5j | HDAC6 | 1.8 ± 0.3 nM | Potent and selective inhibitor with strong antiproliferative activity. nih.gov |

| 12 | HDAC6 | - | Improved oral bioavailability compared to 5j. nih.gov |

| 15k | HDAC1 | 2.7 nM | Potent inhibitor of multiple HDAC isoforms. |

| 15m | HDAC1 | 3.1 nM | Potent inhibitor of multiple HDAC isoforms. |

DNA Gyrase Inhibition: Bacterial DNA gyrase is an essential enzyme for bacterial survival and a validated target for antibacterial drugs. The emergence of antibiotic resistance has spurred the development of new inhibitors targeting this enzyme. Indazole derivatives have been discovered as a novel class of DNA gyrase B (GyrB) inhibitors, demonstrating excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens. Structure-based drug design has guided the optimization of these compounds to improve their cell penetration and efficacy.

| Compound Class | Target | Activity | Key Findings |

| Indazole Derivatives | DNA Gyrase B (GyrB) | Excellent enzymatic and antibacterial activity | Effective against clinically important Gram-positive pathogens, including MRSA. |

Structure-Activity Relationship (SAR) Studies of (4S,7R)-4,7-Methano-1H-indazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. While extensive SAR studies exist for the broader class of indazole derivatives, specific data for the this compound scaffold is more limited in publicly accessible literature. However, general principles can be extrapolated, and the inherent stereochemistry of this scaffold is a critical determinant of its biological function.

The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the indazole ring system. Research on various indazole series has revealed key SAR trends:

Substituents on the Benzene Ring: Modifications on the benzene portion of the indazole core can influence potency and selectivity. For example, in a series of 1H-indazole-3-amine derivatives, the type and position of fluorine substituents on a C-5 phenyl ring had a notable effect on anti-proliferative activity against a hepatoma cell line.

Substituents at the N-1 and N-2 Positions: The position of alkylation on the indazole nitrogen (N-1 vs. N-2) can lead to different biological activities. The thermodynamic stability generally favors the 1H-tautomer.

Substituents at the C-3 Position: The C-3 position is a common site for modification. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases.

For the this compound scaffold, it is anticipated that similar principles would apply. The introduction of various functional groups on the aromatic ring or at the nitrogen positions would likely lead to a diverse range of biological activities. However, without specific published SAR data for this bridged system, these remain well-founded hypotheses.

The this compound scaffold possesses a rigid, bicyclic structure with defined stereochemistry. This stereochemical configuration is a critical factor in its interaction with chiral biological targets like enzymes and receptors. The specific spatial arrangement of atoms can dictate the binding affinity and efficacy of a molecule.

Early research by Nagai et al. in 1979 specifically investigated the synthesis and pharmacological properties of (4S,7R)-4,7-methano-1H(or 2H)-indazoles. Their work on this particular stereoisomer and related compounds included evaluation for antihistamine and parasympatholytic activities, underscoring the importance of the defined stereochemistry for its biological profile. The precise (4S,7R) configuration would orient substituents in specific three-dimensional arrangements, which is crucial for optimal interaction with a target's binding site. Any change in this stereochemistry would likely alter or abolish the observed biological activity.

Mechanistic Studies of Preclinical Pharmacological Effects

While detailed mechanistic data for this compound derivatives are limited in readily available literature, early pharmacological studies indicate that this class of compounds has been investigated for several key biological activities. A 1979 study by Nagai et al. on (4S,7R)-4,7-methano-1H(or 2H)-indazoles and their indazolium compounds suggests research into their effects on the central nervous system, as well as their potential as parasympatholytics and histamine (B1213489) antagonists. nih.gov

The reported MeSH (Medical Subject Headings) terms associated with this study provide a framework for understanding the potential pharmacological profile of these compounds:

Central Nervous System Activity: The inclusion of "Behavior, Animal / drug effects" as a MeSH term points towards studies on the central nervous system (CNS) effects of these derivatives in animal models. nih.gov This suggests that the compounds were evaluated for their potential to modulate CNS functions, although the specific outcomes of these behavioral studies are not detailed in the available abstract.

Anticholinergic Action: The term "Parasympatholytics" indicates that the compounds were likely investigated for anticholinergic properties. nih.gov Parasympatholytics, or cholinergic antagonists, work by blocking the action of acetylcholine, a neurotransmitter in the parasympathetic nervous system. This can affect a variety of bodily functions, including those of smooth muscle and glands.

Nerve-Muscle Stimulation: While not explicitly stated, the investigation into parasympatholytic activity implies an indirect study of nerve-muscle interactions, as cholinergic signaling is crucial for neuromuscular transmission.

Antihistamine Activity: The designation of these compounds as "Histamine Antagonists" suggests they were screened for their ability to block the action of histamine, which is involved in allergic reactions and inflammatory responses. nih.gov

It is important to note that without access to the full study, the precise mechanisms and the potency of these effects for specific this compound derivatives remain to be fully elucidated from this source.

In vitro Biological Activity Assessments

The broader class of indazole derivatives has been extensively studied for various in vitro biological activities, primarily in the areas of oncology and infectious diseases. While data specific to the this compound scaffold is not abundant in recent literature, the activities of other indazole derivatives provide insight into the potential of this chemical class.

Recent research has focused on the development of indazole derivatives as inhibitors of various enzymes and as cytotoxic agents against cancer cell lines. For instance, some indazole-4,7-dione derivatives have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. nih.gov One such derivative, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, exhibited a half-maximal inhibitory concentration (IC50) of 60 nM against BRD4. nih.gov

Furthermore, novel curcumin-indazole analogs have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. japsonline.com These studies have shown that the introduction of an indazole ring can significantly enhance the biological activity of the parent molecule. japsonline.com For example, one derivative showed an IC50 of 27.20 µM against WiDr colorectal carcinoma cells. japsonline.com

Other indazole derivatives have been investigated as inhibitors of filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division, demonstrating their potential as antibacterial agents. nih.gov

The following table summarizes the in vitro biological activities of various indazole derivatives from recent studies. It is crucial to underscore that these compounds are not direct derivatives of this compound but represent the broader therapeutic potential of the indazole scaffold.

| Compound Class | Target/Assay | Activity (IC₅₀) | Reference |

| Curcumin-indazole analog (3b) | WiDr colorectal carcinoma cells | 27.20 µM | japsonline.com |

| Curcumin-indazole analog (3d) | HeLa cells | > 46.36 µM | japsonline.com |

| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i) | BRD4 | 60 nM | nih.gov |

| 4-bromo-1H-indazole derivative (9) | S. pyogenes PS | 4 µg/mL | nih.gov |

| Nitro-aryl 1H-indazole derivative (HT-28) | Tryptophan-2,3-dioxygenase (TDO) | 0.62 µM | nih.gov |

| Nitro-aryl 1H-indazole derivative (HT-30) | Tryptophan-2,3-dioxygenase (TDO) | 0.17 µM | nih.gov |

| 1H-indazole-3-amine derivative (6o) | K562 chronic myeloid leukemia cells | 5.15 µM | mdpi.com |

Table 1: In vitro Biological Activities of Various Indazole Derivatives

Future Research Directions and Unexplored Avenues in 4s,7r 4,7 Methano 1h Indazole Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

The synthesis of enantiomerically pure (4S,7R)-4,7-Methano-1H-indazole and its derivatives is a critical starting point for all subsequent research. Future efforts should focus on developing novel synthetic strategies that offer high yields, excellent stereocontrol, and operational simplicity.

One promising avenue is the advancement of catalytic asymmetric synthesis . While methods for the asymmetric synthesis of some bridged biaryls and related atropisomers are emerging, their application to the specific (4S,7R)-4,7-methano-indazole core is an area ripe for exploration. rsc.orgrsc.org The development of chiral catalysts, potentially based on transition metals like cobalt or copper, could enable the direct and highly enantioselective construction of the bridged indazole skeleton from readily available starting materials. mit.edunih.gov For instance, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using CuH catalysis has been reported for preparing C3-allyl 1H-indazoles with quaternary stereocenters, showcasing the potential of catalytic methods for functionalizing the indazole core with high enantioselectivity. mit.edu

Furthermore, exploring umpolung strategies , where the normal reactivity of the indazole nucleus is inverted, could open new synthetic pathways. mit.edu Traditional syntheses often treat the indazole as a nucleophile, leading to N1- or N2-substituted products. By employing strategies that render the C3-position electrophilic, novel and previously inaccessible analogs can be synthesized. mit.edu

Future synthetic work could also benefit from exploring flow chemistry and other process intensification technologies. These approaches can offer improved reaction control, enhanced safety, and easier scalability, which are crucial for the practical application of any newly developed synthetic methodology.

Advanced Spectroscopic Techniques for Elucidating Complex Structures and Dynamics

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound derivatives is paramount for rational drug design. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, future research should leverage more advanced methods.

Two-dimensional NMR (2D-NMR) techniques, such as NOESY and ROESY, will be crucial for unequivocally determining the relative stereochemistry and through-space proximities of atoms within the rigid bicyclic system. These studies can provide detailed insights into the preferred conformations of flexible side chains attached to the core scaffold.

For chiral derivatives, ¹⁹F NMR spectroscopy can be a powerful tool, especially when a difluoromethyl (CHF₂) or trifluoromethyl (CF₃) group is incorporated. The fluorine atoms in a CHF₂ group attached to a chiral center can be diastereotopic, leading to distinct signals in the ¹⁹F NMR spectrum. nih.gov This anisochrony is highly sensitive to the local electronic and steric environment, making it a valuable probe for conformational analysis and for studying interactions with biological macromolecules. nih.gov

Chiral chromatography methods, coupled with spectroscopic detection, will remain essential for the separation and analysis of enantiomers and diastereomers. The development of novel chiral stationary phases specifically designed for the separation of bridged indazole derivatives could significantly streamline the purification and characterization process.

Deeper Computational Insights into Reactivity, Tautomerism, and Bioactivity Mechanisms

Computational chemistry offers a powerful lens through which to understand the intrinsic properties of this compound and to predict the behavior of its analogs. Future research should employ sophisticated computational methods to gain deeper insights into several key areas.

Density Functional Theory (DFT) calculations can be used to explore the reactivity of the indazole core, predicting sites of electrophilic and nucleophilic attack and guiding the design of new synthetic reactions. mit.edu DFT can also be used to accurately calculate spectroscopic properties, such as NMR chemical shifts, aiding in the interpretation of experimental data. nih.govnih.gov

A critical aspect of indazole chemistry is annular tautomerism , the equilibrium between 1H- and 2H-tautomers. researchgate.net Computational studies can predict the relative stabilities of these tautomers for different substitution patterns on the (4S,7R)-4,7-methano-indazole scaffold. researchgate.net This is crucial as the tautomeric form can significantly influence the molecule's biological activity and its interactions with target proteins.

Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling will be instrumental in understanding the relationship between the chemical structure of this compound analogs and their biological activity. aboutscience.eunih.gov By building predictive models based on a series of synthesized and tested compounds, researchers can identify the key structural features responsible for potency and selectivity, thereby guiding the design of more effective molecules. aboutscience.eunih.gov Molecular dynamics simulations can further provide insights into the binding modes and stability of these compounds within the active sites of target proteins. nih.gov

Design and Synthesis of Next-Generation this compound Analogs with Targeted Interactions

The true potential of the this compound scaffold lies in its ability to be decorated with a variety of functional groups to achieve specific biological activities. Future research should focus on the rational design and synthesis of next-generation analogs.

One promising direction is the synthesis of fluorinated analogs . The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.govebi.ac.ukolemiss.edu For example, the fluorination of an aromatic ring in some indazoles has been shown to increase inhibitory potency and selectivity for nitric oxide synthase (NOS). nih.govebi.ac.uk The synthesis of analogs bearing fluorinated substituents on the bicyclic core or on appended aromatic rings could lead to compounds with improved pharmacokinetic profiles and enhanced biological activity.

The development of indazole analogs of known bioactive molecules is another fertile area of research. For instance, replacing the indole (B1671886) nucleus of tryptamines with an indazole ring has been explored to create novel serotonin (B10506) receptor agonists. nih.govsemanticscholar.org Applying this bioisosteric replacement strategy to other classes of drugs could yield novel compounds with unique pharmacological profiles. The synthesis of curcumin-indazole analogs has also shown promising cytotoxic activity against various cancer cell lines. japsonline.com

Furthermore, the synthesis of analogs with diverse substitution patterns at various positions of the indazole ring will be crucial for exploring the structure-activity relationship (SAR) in detail. This will involve developing versatile synthetic methodologies that allow for the late-stage functionalization of the (4S,7R)-4,7-methano-indazole core.

Exploration of New Biological Targets and Mechanistic Pathways for Bridged Indazoles

While some indazole derivatives have been investigated for their anticancer and other therapeutic properties, the full spectrum of biological targets for the (4S,7R)-4,7-methano-indazole scaffold remains largely unexplored. nih.gov

A significant area of future research will be the investigation of these compounds as kinase inhibitors . nih.gov Many existing kinase inhibitors feature an indazole core, and the rigid conformation of the (4S,7R)-4,7-methano-indazole scaffold could be exploited to achieve high selectivity for specific kinases, which is a major challenge in the field. nih.govmdpi.com Kinome-wide screening of a library of (4S,7R)-4,7-methano-indazole derivatives could reveal novel and potent inhibitors of kinases implicated in cancer and other diseases.

Another promising class of targets are G-protein coupled receptors (GPCRs) . nih.govnih.gov The three-dimensional nature of the bridged indazole scaffold makes it an attractive starting point for the design of ligands that can modulate the activity of these important membrane proteins. nih.govchemrxiv.org The discovery of ligands for orphan GPCRs, for which the endogenous ligand is unknown, is a particularly exciting prospect. nih.gov

Furthermore, given the diverse biological activities reported for various indazole-containing compounds, including anthelmintic and antimicrobial effects, systematic screening of (4S,7R)-4,7-methano-indazole analogs against a broad range of biological targets is warranted. aboutscience.eunih.gov

Applications in Chemical Biology and Molecular Probe Development

Beyond their potential as therapeutic agents, this compound derivatives can be developed into powerful tools for chemical biology research.

The rigid scaffold is an ideal platform for the design of molecular probes to study biological processes. By incorporating reporter groups such as fluorophores, photoaffinity labels, or biotin (B1667282) tags, researchers can create probes to identify and characterize protein targets, visualize cellular processes, and elucidate mechanisms of drug action.

The development of fluorescent probes based on the (4S,7R)-4,7-methano-indazole core is a particularly attractive avenue. Bridged fluorescent dyes often exhibit enhanced chemical stability and favorable photophysical properties. google.com By strategically functionalizing the indazole scaffold with donor-acceptor chromophores, it may be possible to create novel fluorophores with tailored absorption and emission properties for use in fluorescence microscopy and other bioimaging applications. researchgate.net

Moreover, the design of photoactivatable probes would allow for the precise spatial and temporal control of ligand-target interactions, enabling more sophisticated studies of cellular signaling pathways. The unique stereochemistry of the (4S,7R)-4,7-methano-indazole scaffold could be leveraged to design probes that interact with their targets in a highly specific and controllable manner.

Q & A

Q. What are the common synthetic strategies for preparing (4S,7R)-4,7-Methano-1H-indazole and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions and stereochemical control. For example, a catalytic reductive cyclization approach using transition metals (e.g., Pd or Cu) can form the indazole core. highlights reductive cyclization and C–N/N–N bond formation as key steps. To achieve the (4S,7R) stereochemistry, chiral auxiliaries or enantioselective catalysts are employed. details the use of commercial precursors like (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole, treated with chlorodifluoroacetic acid and K₂CO₃ under inert conditions, followed by purification via column chromatography on silica gel .

Q. How is the stereochemical integrity of this compound verified during synthesis?

- Methodological Answer : Chiral HPLC or polarimetry is used for enantiomeric excess determination. emphasizes ¹⁹F-NMR analysis to resolve diastereotopic signals in derivatives, where computational modeling (e.g., DFT) predicts chemical shifts that match experimental data (e.g., δF = -114.2 ppm vs. calculated -113.7 ppm). X-ray crystallography may also confirm absolute configurations .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C/¹⁹F-NMR to resolve structural and stereochemical features. For example, in , ¹³C shifts for the pyrazole ring carbons were computed and validated against experimental data.

- DSC : Determines melting points and thermal stability (e.g., 13 and 14 in showed distinct melting profiles).

- Elemental Analysis : Validates purity and composition (e.g., using a Perkin-Elmer 240 analyzer) .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect biological activity?

- Methodological Answer : identifies this scaffold as a cannabinoid CB2 receptor agonist/antagonist. Structure-activity relationship (SAR) studies require synthesizing enantiomers (e.g., (4R,7S)) and testing binding affinity via radioligand assays. For example, replacing the A2ha moiety with A2hp in edeine analogues () altered protein synthesis inhibition, demonstrating the impact of stereochemistry on bioactivity .

Q. What computational tools are used to predict NMR shifts and conformational stability in derivatives?

- Methodological Answer : DFT calculations (e.g., Gaussian software) model geometries and chemical shifts. In , solvent effects (CHCl₃) were simulated using the COSMO model, achieving <1 ppm deviation between computed and experimental ¹⁹F-NMR shifts. Energy differences between conformers (e.g., -4.9 kJ·mol⁻¹ for compound 13) were calculated to explain preferential stereochemical outcomes .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Systematic steps include:

- Reproducing Synthesis : Adhere to protocols in (e.g., inert atmosphere, exact stoichiometry of SCDA).

- Purity Validation : Use HPLC-MS to rule out byproducts.

- Assay Standardization : Compare CB2 receptor binding assays () under consistent buffer/pH conditions.

- Meta-Analysis : Cross-reference data from and on cytotoxicity against resistant cancer cell lines (e.g., HCT-8/T) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereoselectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.